Androstenol

Catalog No.
S560738
CAS No.
1153-51-1
M.F
C19H30O
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androstenol

CAS Number

1153-51-1

Product Name

Androstenol

IUPAC Name

(3R,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1

InChI Key

KRVXMNNRSSQZJP-PHFHYRSDSA-N

SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C

Synonyms

5 alpha-androst-16-en-3 alpha-ol, androst-16-en-3 alpha-ol, androst-16-en-3-ol

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC[C@H](C4)O)C

Androstenol is a type of pheromone that is found in both humans and animals. It has been studied in various scientific fields, particularly in biology and reproductive studies .

Here is an example of a research application of Androstenol:

Reproduction in Mouse Deer

Metabolic Regulation in Humans

Pheromone Communication in Pigs

Androstenol, chemically known as 5α-androst-16-en-3α-ol, is a steroidal compound classified within the 16-androstene family. It functions as a pheromone and neurosteroid in various mammals, including humans and pigs. Notably, androstenol is synthesized in the testes of male pigs and is present in significant amounts in human urine, blood plasma, and saliva. It is also found in axillary sweat, contributing to body odor and potentially influencing social interactions and reproductive behaviors .

Androstenediol can have weak androgenic and estrogenic effects due to its conversion to testosterone and its own affinity for androgen and estrogen receptors, although its potency is much lower than testosterone and estradiol, respectively [].

Androstenol is derived from pregnenolone through a series of enzymatic reactions involving several key enzymes:

  • CYP17A1: Converts pregnenolone to androstadienol.
  • 3β-Hydroxysteroid Dehydrogenase: Converts androstadienol to androstadienone.
  • 5α-Reductase: Converts androstadienone to androstenone.
  • 3α-Hydroxysteroid Dehydrogenase: Finally converts androstenone to androstenol.

Additionally, androstenol can also be synthesized in the adrenal glands and ovaries, as well as in the nasal mucosa from other steroid precursors .

Androstenol exhibits several biological activities:

  • GABA Modulation: It acts as a positive allosteric modulator of the GABA A receptor, which may mediate its pheromone effects .
  • Behavioral Effects: In animal studies, androstenol has shown anxiolytic-like, antidepressant-like, and anticonvulsant effects. In humans, it influences social behaviors and can decrease the frequency of luteinizing hormone pulses during the follicular phase of the menstrual cycle .
  • Hypothalamic Activation: Exposure to androstenol activates specific regions of the hypothalamus associated with mating behavior in animals .

Androstenol can be synthesized through various methods:

  • Natural Biosynthesis: As previously mentioned, it is produced endogenously in mammals via enzymatic pathways from pregnenolone.
  • Chemical Synthesis: Laboratory synthesis involves complex organic reactions that may include starting materials like cholesterol or other steroid precursors, followed by selective reduction and oxidation steps.

Androstenol has potential applications in various fields:

  • Pheromone Research: Investigated for its role as a pheromone that may influence human attraction and social behaviors.
  • Fragrance Industry: Used in perfumes for its musky scent.
  • Animal Husbandry: Explored for its effects on mating behaviors in livestock.

Research indicates that androstenol interacts with several biological systems:

  • It influences hormonal responses related to reproductive cycles in females .
  • Studies have shown that it can modify mood and sexual responses in humans .
  • The compound's ability to activate specific neural pathways suggests its role in mediating pheromonal communication.

Androstenol shares structural similarities with several other steroid compounds, which are often studied for their pheromonal properties:

Compound NameChemical StructureUnique Characteristics
Androstenone5α-androst-16-en-3-oneStrongly influences mating behavior in pigs; higher androgenic activity.
Androstadienone4,16-androstadien-3-oneExhibits pronounced effects on mood and sexual attraction; often compared to androstenol for its pheromonal properties.
3β-Androstenol5α-androst-16-en-3β-olDoes not potentiate GABA A receptors; less effective as a pheromone compared to its 3α counterpart.
Androsterone5α-androstane-3-oneHas androgenic properties; involved in various physiological processes but less studied as a pheromone.

Androstenol's unique position arises from its specific stereochemistry (the presence of the hydroxyl group at the 3α position), which distinguishes it functionally from its isomers like 3β-androstenol .

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

274.229665576 g/mol

Monoisotopic Mass

274.229665576 g/mol

Heavy Atom Count

20

Melting Point

142.75 °C

UNII

48K9VAM062

Other CAS

7148-51-8
1153-51-1

Wikipedia

Androstenol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

General Manufacturing Information

Androst-16-en-3-ol, (3.alpha.,5.alpha.)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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